molecular formula C20H26O6 B8040531 [6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate

[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate

Cat. No.: B8040531
M. Wt: 362.4 g/mol
InChI Key: LPDKIQIMYPFJJX-UHFFFAOYSA-N
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Description

[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation using [purification techniques].

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves:

    Large-scale reactors: To handle the volume of reactants.

    Continuous monitoring: To maintain optimal reaction conditions.

    Advanced purification: Techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents.

    Reduction: Using reducing agents under controlled conditions.

    Substitution: Reactions where specific groups are replaced by others.

Common Reagents and Conditions

    Oxidation: [Oxidizing agent] at [temperature].

    Reduction: [Reducing agent] in [solvent].

    Substitution: [Substituting agent] under [specific conditions].

Major Products

The reactions of this compound typically yield products such as [specific compounds], which are valuable in further applications.

Scientific Research Applications

[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate is extensively used in various scientific research fields:

    Chemistry: As a reagent in synthetic pathways.

    Biology: For studying biochemical interactions.

    Medicine: In drug development and therapeutic research.

    Industry: As a catalyst or intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which [6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate exerts its effects involves:

    Molecular Targets: Specific proteins or enzymes.

    Pathways: Involvement in biochemical pathways such as [specific pathway].

    Interactions: Binding to target sites, leading to [specific effects].

Properties

IUPAC Name

[6-(cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c21-19(13-7-3-1-4-8-13)25-15-11-23-18-16(12-24-17(15)18)26-20(22)14-9-5-2-6-10-14/h1-3,5,13-18H,4,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDKIQIMYPFJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)OC2COC3C2OCC3OC(=O)C4CCC=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)C(=O)OC2COC3C2OCC3OC(=O)C4CCC=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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